Zotiraciclib hydrochloride
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Overview
Description
Preparation Methods
The synthesis of zotiraciclib hydrochloride involves multiple steps, starting from the preparation of the core macrocyclic structure. The synthetic route typically includes cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. Industrial production methods are designed to optimize yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Zotiraciclib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the macrocyclic structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.
Scientific Research Applications
Zotiraciclib hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying macrocyclic structures and their interactions with biological targets.
Biology: The compound is used to investigate the role of CDK9 in cell cycle regulation and apoptosis.
Medicine: This compound is being explored for its potential in treating various cancers, including glioblastoma multiforme and diffuse intrinsic pontine glioma
Mechanism of Action
Zotiraciclib hydrochloride exerts its effects by inhibiting multiple cyclin-dependent kinases (CDKs), including CDK9. This inhibition leads to the depletion of short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in many cancers . The compound also inhibits other kinases like JAK2 and FLT3, contributing to its anti-tumor activity .
Comparison with Similar Compounds
Zotiraciclib hydrochloride is unique due to its broad spectrum of kinase inhibition and its ability to cross the blood-brain barrier. Similar compounds include:
Alvocidib: Another CDK9 inhibitor used in the treatment of acute myeloid leukemia.
Atuveciclib: A CDK9 inhibitor under investigation for its potential in cancer therapy.
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer. Compared to these compounds, this compound’s ability to target multiple kinases and cross the blood-brain barrier makes it particularly promising for treating brain cancers.
Properties
Molecular Formula |
C23H25ClN4O |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene;hydrochloride |
InChI |
InChI=1S/C23H24N4O.ClH/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);1H/b3-2-; |
InChI Key |
YPVRSANPCYTWDF-OLGQORCHSA-N |
Isomeric SMILES |
CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |
Origin of Product |
United States |
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